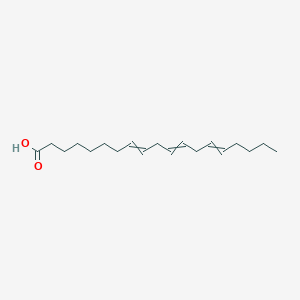![molecular formula C15H14N2O2 B14711726 [2-(phenyliminomethyl)phenyl] N-methylcarbamate CAS No. 10435-19-5](/img/structure/B14711726.png)
[2-(phenyliminomethyl)phenyl] N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(phenyliminomethyl)phenyl] N-methylcarbamate is a chemical compound with the molecular formula C15H14N2O2. It is known for its unique structure, which includes a phenyliminomethyl group attached to a phenyl ring, and an N-methylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenyliminomethyl)phenyl] N-methylcarbamate typically involves the reaction of 2-aminobenzophenone with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Schiff base: 2-aminobenzophenone reacts with benzaldehyde to form the Schiff base, 2-(phenyliminomethyl)phenylamine.
Carbamoylation: The Schiff base is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(phenyliminomethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and carbamate groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
[2-(phenyliminomethyl)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-(phenyliminomethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylcarbamates: Compounds with similar structures but different substituents on the phenyl ring.
Aminobenzophenones: Compounds with an amino group attached to benzophenone.
Uniqueness
What sets [2-(phenyliminomethyl)phenyl] N-methylcarbamate apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
10435-19-5 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
[2-(phenyliminomethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(18)19-14-10-6-5-7-12(14)11-17-13-8-3-2-4-9-13/h2-11H,1H3,(H,16,18) |
Clé InChI |
ZGTNRVUVFLCZQT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



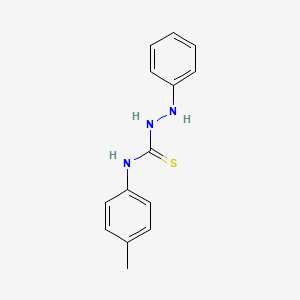

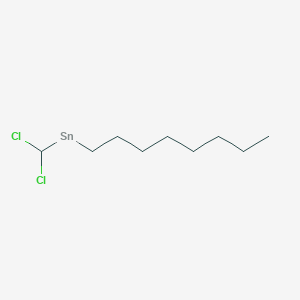
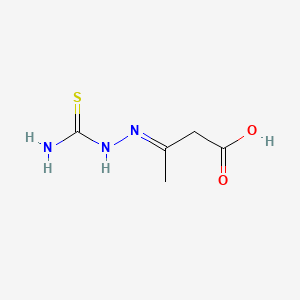
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
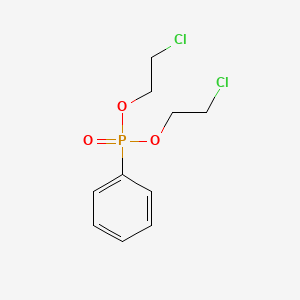
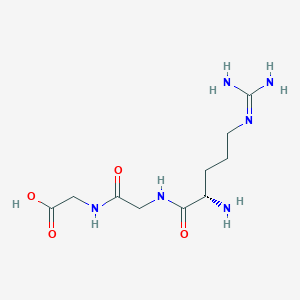

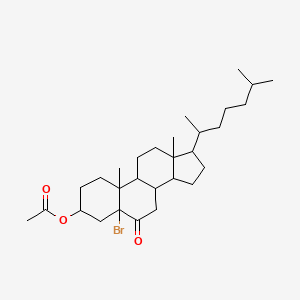

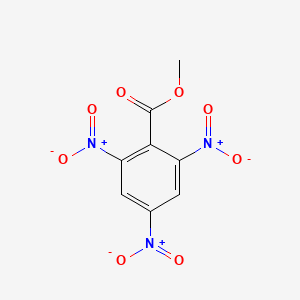
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
